

Structure-Activity Relationship of 4'-Methylchrysoeriol Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **4'-Methylchrysoeriol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4'-Methylchrysoeriol** and its analogs, with a focus on their anticancer and anti-inflammatory properties. Due to the limited availability of specific studies on **4'-Methylchrysoeriol**, this guide draws comparisons from its parent compound, chrysoeriol (Luteolin-3'-O-methyl ether), and other closely related flavonoid analogs. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the flavonoid scaffold.

Comparative Analysis of Biological Activity

The biological activity of flavonoid analogs is highly dependent on their substitution patterns. The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of chrysoeriol and related compounds.

Anticancer Activity

The cytotoxic effects of chrysoeriol and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Compound	Structure	Cell Line	IC50 (µM)	Reference
Chrysoeriol	5,7,4'-trihydroxy-3'-methoxyflavone	A549 (Lung)	15	[1]
HL-60 (Leukemia)	Selective Cytotoxicity	[1]		
AGS (Gastric)	56.35	[1]		
Luteolin	5,7,3',4'-tetrahydroxyflavone	A549 (Lung)	>100	[2]
Diosmetin	5,7,3'-trihydroxy-4'-methoxyflavone	-	No antimicrobial activity	[2]
4'-Methylchrysoeriol	5,7-dihydroxy-3',4'-dimethoxyflavone	-	Potent inhibitor of P450 1B1 (IC50 = 19 nM)	[3]

Note: IC50 values can vary between different studies due to variations in experimental conditions, such as cell density and incubation time.

Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Compound	Assay	Cell Line	Activity	Reference
Chrysoeriol	Inhibition of NO production	RAW 264.7	Potent	[4]
Inhibition of COX-2 expression	RAW 264.7	Significant	[4]	
3',4'-Dihydroxyflavone	Inhibition of NO production	RAW 264.7	IC50 = 9.61 μ M	[5]
Luteolin	Inhibition of NO production	RAW 264.7	IC50 = 16.90 μ M	[5]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural features influence the biological activity of chrysoeriol and its analogs:

- Hydroxylation vs. Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical.
 - The di-OH substitution at the 3' and 4' positions of the B-ring is important for peroxy radical absorbing activity.[6]
 - O-methylation of hydroxyl groups can inactivate both antioxidant and prooxidant activities. [6] However, methylation can also improve bioavailability.[7]
 - In a study comparing luteolin, chrysoeriol (3'-O-methylated luteolin), and diosmetin (4'-O-methylated luteolin), chrysoeriol showed the best antimicrobial activity, suggesting that methylation at the 3'-position is favorable for this specific activity, while methylation at the 4'-position (diosmetin) led to a loss of activity.[2]
- C2-C3 Double Bond: The double bond in the C-ring, in conjugation with the 4-keto group, is a common feature in active flavonoids and is thought to be important for their anti-inflammatory activity.[5]

- 4'-Position Substitution: While direct SAR studies on a series of **4'-Methylchrysoeriol** analogs are lacking, the comparison between chrysoeriol and diosmetin highlights the sensitivity of biological activity to the methylation pattern on the B-ring. The potent inhibitory activity of **4'-Methylchrysoeriol** against cytochrome P450 1B1 suggests that di-methylation at the 3' and 4' positions can confer specific and potent bioactivity.[3]

Experimental Protocols

Synthesis of Chrysoeriol Analogs

A general method for the synthesis of hydroxylated flavones like chrysoeriol is the modified Baker-Venkataraman transformation.[8] This three-step process generally involves:

- Esterification: A substituted o-hydroxyacetophenone is esterified with a substituted benzoic acid anhydride or acid chloride.
- Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone.
- Cyclization: Acid-catalyzed cyclization of the diketone yields the flavone skeleton.

Substitutions on the A and B rings can be introduced on the starting materials (acetophenone and benzoic acid derivatives) to generate a library of analogs. Methylation of hydroxyl groups is typically achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

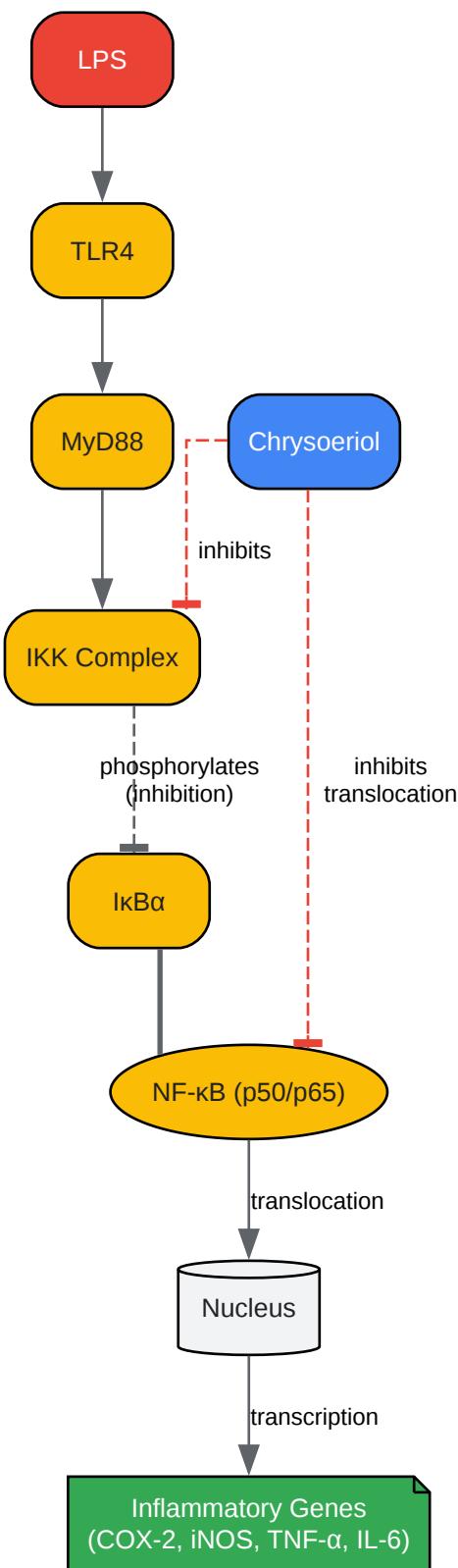
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., **4'-Methylchrysoeriol** analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizing Molecular Pathways and Workflows

Chrysoeriol's Anti-inflammatory Signaling Pathway

Chrysoeriol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.^[4]

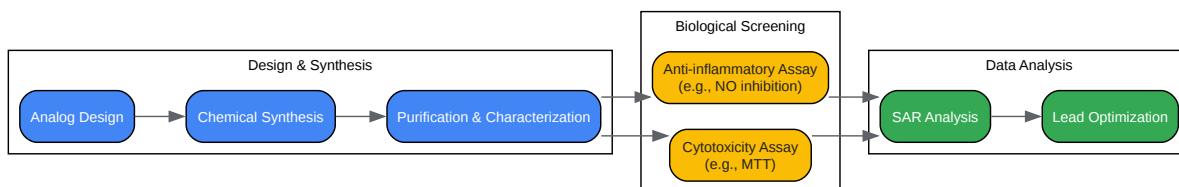


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Caption: Simplified NF-κB signaling pathway and the inhibitory action of Chrysoeriol.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of novel compounds is outlined below.



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Caption: General workflow for structure-activity relationship (SAR) studies.

Conclusion

The structure-activity relationships of **4'-Methylchrysoeriol** and its analogs are complex, with the pattern of hydroxylation and methoxylation on the flavonoid scaffold playing a crucial role in their biological activities. While systematic studies on a series of **4'-Methylchrysoeriol** analogs are currently limited, the available data on chrysoeriol and related flavonoids provide valuable insights for the rational design of new anticancer and anti-inflammatory agents. Further research focusing on the systematic modification of the **4'-Methylchrysoeriol** structure and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

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